N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide
Brand Name: Vulcanchem
CAS No.: 1379812-33-5
VCID: VC2748707
InChI: InChI=1S/C14H26N2O3/c1-10(2)14(6,9-11(17)16(7)8)15-12(18)19-13(3,4)5/h1,9H2,2-8H3,(H,15,18)
SMILES: CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

CAS No.: 1379812-33-5

Cat. No.: VC2748707

Molecular Formula: C14H26N2O3

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide - 1379812-33-5

Specification

CAS No. 1379812-33-5
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
IUPAC Name tert-butyl N-[5-(dimethylamino)-2,3-dimethyl-5-oxopent-1-en-3-yl]carbamate
Standard InChI InChI=1S/C14H26N2O3/c1-10(2)14(6,9-11(17)16(7)8)15-12(18)19-13(3,4)5/h1,9H2,2-8H3,(H,15,18)
Standard InChI Key PLVJJVSRNIPSBN-UHFFFAOYSA-N
SMILES CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C

Introduction

Basic Properties and Identification

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide is an N-protected olefin derivative that combines several functional groups in a single molecule. The compound contains a Boc-protected amino group, a dimethylamide functional group, and an olefinic moiety, making it a versatile building block in organic synthesis. Table 1 presents the key identification parameters for this compound.

Table 1: Identification Parameters of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

ParameterValue
CAS Number1379812-33-5
Molecular FormulaC₁₄H₂₆N₂O₃
Molecular Weight270.37 g/mol
IUPAC Nametert-butyl N-[5-(dimethylamino)-2,3-dimethyl-5-oxopent-1-en-3-yl]carbamate
Standard InChIKeyPLVJJVSRNIPSBN-UHFFFAOYSA-N
PubChem Compound ID91758222
AppearanceLiquid

The compound belongs to the class of N-protected olefin derivatives, which are commonly employed in organic synthesis due to their ability to undergo various transformations while maintaining the integrity of the amino group protection . The N-Boc protection strategy is particularly useful for preventing unwanted reactions at the amino site during subsequent chemical transformations.

Chemical Structure and Physical Properties

The chemical structure of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide features several key functional groups that contribute to its reactivity and applications. The structure contains a terminal olefin, a tertiary amine protected by a Boc group, and a dimethylamide functionality.

Structural Features

The compound exhibits the following structural elements:

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

  • A quaternary carbon center at the C-3 position

  • A methylene group at the C-4 position with a terminal olefin

  • A dimethylamide functional group

The canonical SMILES notation for the compound is CC(=C)C(C)(CC(=O)N(C)C)NC(=O)OC(C)(C)C, which represents its two-dimensional structure.

Physical Properties

Table 2 summarizes the physical properties of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide.

Table 2: Physical Properties of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

PropertyValue
Physical StateLiquid
SolubilitySoluble in diethyl ether and dichloromethane
Recommended Storage Temperature4°C
Shipping TemperatureAmbient
Purity (Commercial)97%+

The compound is supplied commercially as a liquid and exhibits good solubility in common organic solvents such as diethyl ether and dichloromethane . This solubility profile is advantageous for its applications in various organic transformations and synthesis procedures.

Synthesis and Preparation Methods

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide typically involves protecting group chemistry, where the Boc (tert-butoxycarbonyl) group is used to protect the amino group during synthesis. This approach prevents unwanted reactions at the amino site during subsequent transformations.

Related Synthetic Procedures

Patent literature describes the preparation of structurally similar 3,3-dimethyl-pent-4-enoic acid amides, which provides insight into potential synthetic approaches for our target compound. For example, one method involves reacting an acetamido-acetal or ketene-acetal-aminal with 3-methyl-but-2-en-1-ol at elevated temperatures (80° to 200°C) .

According to US patent 4302584A, a reaction mixture of 3-methyl-but-2-en-1-ol and acetamido-acetal or ketene-acetal-aminal, with or without solvent, is heated from room temperature to the desired reaction temperature over a period of 20 minutes to 3 hours. The alcohol formed during this process is removed by distillation, and the final product can be obtained in high purity by distillation through a short column .

Applications and Research Findings

The applications of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide are primarily centered around its use as a building block in organic synthesis and pharmaceutical research.

Use as a Synthetic Building Block

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide serves as a valuable building block in the synthesis of more complex molecules due to its:

  • Protected amino functionality, which can be selectively deprotected

  • Dimethylamide group, which can be converted to other functionalities

  • Terminal olefin, which can undergo various transformations such as hydrogenation, oxidation, or functionalization

The compound's versatility makes it particularly useful in the development of peptide-based compounds and other biologically active molecules .

ParameterInformation
R-sentenceR: 36/37/38 (Irritating to eyes, respiratory system, and skin)
S-sentenceS: 26-24/25 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; avoid contact with skin and eyes)
Hazardous substance symbolXn (Harmful)
Safety cautionCaution, substance not fully tested. Potential health effects.

The compound carries the Xn (harmful) hazard symbol, indicating potential health risks upon exposure . It is classified as irritating to the eyes, respiratory system, and skin (R36/37/38).

Related Compounds and Derivatives

Understanding the relationship between N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide and its structural analogs provides valuable context for its chemistry and potential applications.

Structural Analogs

Several compounds structurally related to N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide have been identified in the literature:

Table 4: Structural Analogs of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid1335042-48-2C₁₂H₂₁NO₄243.30
3-N-Boc-Amino-4,4-dimethyl pentanoic acid856417-59-9C₁₂H₂₃NO₄245.32
3-Amino-4,4-dimethyl-pentanoic acid204191-43-5C₇H₁₅NO₂145.199
4-(Boc-aMino)-3,3-diMethylpiperidine544443-41-6C₁₂H₂₄N₂O₂228.33

These analogs differ primarily in the functional groups attached to the core structure, with variations in the presence of carboxylic acid versus amide groups, and in the saturation of the carbon skeleton .

Chemical Transformations

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide can undergo various chemical transformations typical of its functional groups:

  • Boc Deprotection: The Boc protecting group can be removed under acidic conditions (typically using trifluoroacetic acid or HCl) to reveal the free amine.

  • Olefin Transformations: The terminal olefin can undergo reactions such as:

    • Hydrogenation to form the saturated analog

    • Epoxidation

    • Hydroboration-oxidation

    • Dihydroxylation

    • Cross-coupling reactions

  • Amide Transformations: The dimethylamide group can be hydrolyzed to form the corresponding carboxylic acid, or reduced to form an amine.

These potential transformations expand the utility of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-endimethylamide as a versatile intermediate in organic synthesis .

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